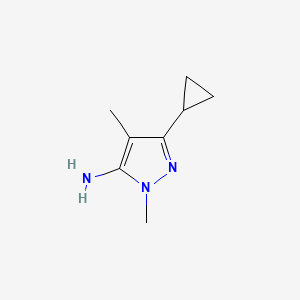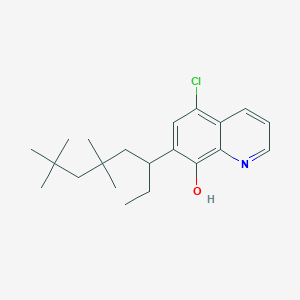![molecular formula C9H14N2O4 B12893847 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12893847.png)
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid is a compound of interest in various scientific fields due to its unique structure and properties. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a propanoic acid moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the propanoic acid group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The amino and carbonyl groups can participate in substitution reactions to form new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpropanoic acid: Similar in structure but lacks the pyrrolidine ring.
2-hydroxy-2-methylpropanoic acid: Contains a hydroxyl group instead of the pyrrolidine ring.
2-amino-2-methylpropanoic acid: Features an amino group but differs in the overall structure.
Uniqueness
The uniqueness of 2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid lies in its combination of the pyrrolidine ring and the propanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H14N2O4 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,8(14)15)11-7(13)5-3-4-6(12)10-5/h5H,3-4H2,1-2H3,(H,10,12)(H,11,13)(H,14,15)/t5-/m0/s1 |
Clé InChI |
MAZYVKCMGKSLAV-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)


![(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12893786.png)

![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
![3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12893803.png)



![4-(Difluoromethyl)-2-(methylthio)benzo[d]oxazole](/img/structure/B12893819.png)


![(2,9-Di-tert-butyl-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-4-yl)diphenylphosphine](/img/structure/B12893844.png)
